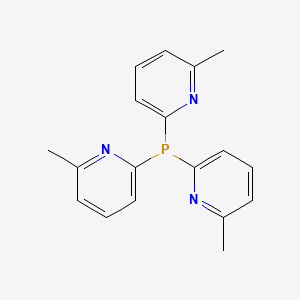
Pyridine, 2,2',2''-phosphinidynetris[6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-]: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes three pyridine rings connected through a central phosphorus atom, each substituted with a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] typically involves the reaction of 2,6-dimethylpyridine with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-].
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the pyridine rings, which can form hydrogen bonds and coordinate with metal ions in the active sites .
Comparison with Similar Compounds
Pyridine: A simpler structure with a single pyridine ring.
2,6-Dimethylpyridine: Similar in structure but lacks the central phosphorus atom.
Triphenylphosphine: Contains a central phosphorus atom but with phenyl groups instead of pyridine rings.
Uniqueness: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] is unique due to its combination of three pyridine rings and a central phosphorus atom, which imparts distinct chemical properties and reactivity. This structure allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
131504-44-4 |
|---|---|
Molecular Formula |
C18H18N3P |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
tris(6-methylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C18H18N3P/c1-13-7-4-10-16(19-13)22(17-11-5-8-14(2)20-17)18-12-6-9-15(3)21-18/h4-12H,1-3H3 |
InChI Key |
KBOUALWYQJUJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC(=N2)C)C3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















